molecular formula C14H14N2O4 B3022210 methyl [4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate CAS No. 1159697-43-4

methyl [4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate

Cat. No.: B3022210
CAS No.: 1159697-43-4
M. Wt: 274.27 g/mol
InChI Key: DLBCPVPLODBNJH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

This compound is used for proteomics research , which suggests that it may interact with proteins or other biological molecules to exert its effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “methyl [4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate”. These factors can include pH, temperature, presence of other molecules, and cellular context . .

Chemical Reactions Analysis

Types of Reactions

Methyl [4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl [4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate is unique due to the presence of both the pyrazole ring and the formyl group, which confer distinct chemical and biological properties. This combination allows for versatile chemical reactivity and potential therapeutic applications .

Properties

IUPAC Name

methyl 2-[4-formyl-3-(4-methoxyphenyl)pyrazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-19-12-5-3-10(4-6-12)14-11(9-17)7-16(15-14)8-13(18)20-2/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBCPVPLODBNJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C=O)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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